1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine
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Overview
Description
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzofuran moiety, a sulfonyl group, and a piperidine ring
Mechanism of Action
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Pharmacokinetics
The compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine typically involves multiple steps:
Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Propyl Linker: The benzofuran derivative is then reacted with a suitable propylating agent to introduce the propyl group.
Sulfonylation: The propylated benzofuran is treated with a sulfonyl chloride to introduce the sulfonyl group.
Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine can undergo various chemical reactions:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry: The benzofuran moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving sulfonyl and piperidine functionalities.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the sulfonyl and piperidine groups.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with medicinal applications.
The uniqueness of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine lies in its combination of the benzofuran, sulfonyl, and piperidine functionalities, which could confer unique biological and chemical properties.
Biological Activity
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications. Its structure integrates a piperidine ring with a sulfonyl group and a substituted benzofuran moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer activity and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C20H29NO4S. The compound features:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Sulfonyl group : A functional group that can enhance solubility and biological activity.
- Dihydrobenzofuran moiety : Known for its diverse pharmacological properties.
Anticancer Activity
Research has indicated that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans demonstrated that certain derivatives showed promising cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .
Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives
Compound | Cell Line Type | GI(50) Value (µM) | Mechanism of Action |
---|---|---|---|
Compound 2b | Breast Cancer | <0.01 | Inhibition of tubulin polymerization |
Compound 2c | Leukemia | 0.3 | Antimitotic activity |
1-((3-(...)) | Various Tumor Lines | TBD | TBD |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Compounds similar to 1-((3-(...)) have been shown to inhibit the polymerization of tubulin, an essential process for mitosis . This action disrupts cell division, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been noted to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating effectively.
Case Studies
A notable case study involved the synthesis and evaluation of various dihydrobenzofuran derivatives, where a specific compound exhibited a GI(50) value of less than 10 nM against three breast cancer cell lines. This compound was found to inhibit mitosis at micromolar concentrations, demonstrating its potential as a lead compound for further drug development .
Properties
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGQCRQZLJJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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